molecular formula C18H18FNO3S3 B2560193 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole CAS No. 850928-00-6

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole

Cat. No. B2560193
CAS RN: 850928-00-6
M. Wt: 411.52
InChI Key: MHPCNPXFPGQWKJ-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, also known as FSPTO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole also inhibits the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been found to induce apoptosis (cell death) in cancer cells and reduce the proliferation of immune cells.

Advantages And Limitations For Lab Experiments

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its low solubility in water and limited stability in biological systems can pose challenges for its use in experiments.

Future Directions

Future research on 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole could focus on its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Additionally, further studies could investigate the optimal dosing and delivery methods for 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole. Finally, research could explore the potential side effects and toxicity of 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole in animal models and humans.
In conclusion, 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole as a therapeutic agent.

Synthesis Methods

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with 2-(thiophen-2-yl)oxazole, followed by the reaction with pentylthiol. The resulting product is purified using column chromatography to obtain 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been found to modulate the immune response and reduce the severity of autoimmune diseases.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCNPXFPGQWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole

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